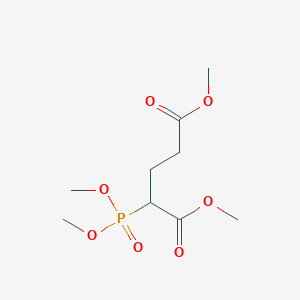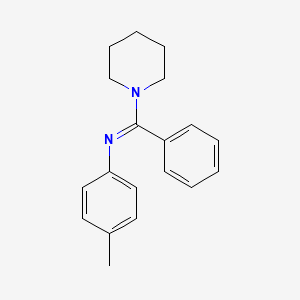![molecular formula C12H19OP B14635251 4-[Ethyl(phenyl)phosphanyl]butan-1-OL CAS No. 54807-90-8](/img/structure/B14635251.png)
4-[Ethyl(phenyl)phosphanyl]butan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Ethyl(phenyl)phosphanyl]butan-1-OL is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a butane chain, which is further substituted with an ethyl(phenyl)phosphanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(phenyl)phosphanyl]butan-1-OL can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of phenylethyl magnesium bromide with ethylene oxide, followed by hydrolysis to yield the desired alcohol.
Condensation and Hydrogenation: Another method includes the condensation of phenylacetaldehyde with acetaldehyde, followed by hydrogenation and reduction of the unsaturated aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Ethyl(phenyl)phosphanyl]butan-1-OL undergoes various chemical reactions, including:
Cyclization: In the presence of phosphoric acid at high temperatures, it undergoes cyclization to yield tetralin.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Cyclization: Phosphoric acid at high temperatures.
Major Products
Oxidation: 2-phenyltetrahydrofuran.
Cyclization: Tetralin.
Wissenschaftliche Forschungsanwendungen
4-[Ethyl(phenyl)phosphanyl]butan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[Ethyl(phenyl)phosphanyl]butan-1-OL involves its interaction with molecular targets through its hydroxyl and phosphanyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-1-butanol: Similar in structure but lacks the ethyl(phenyl)phosphanyl group.
Phenylbutyl alcohol: Another similar compound with a phenyl group attached to a butanol chain.
Uniqueness
4-[Ethyl(phenyl)phosphanyl]butan-1-OL is unique due to the presence of the ethyl(phenyl)phosphanyl group, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
54807-90-8 |
|---|---|
Molekularformel |
C12H19OP |
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
4-[ethyl(phenyl)phosphanyl]butan-1-ol |
InChI |
InChI=1S/C12H19OP/c1-2-14(11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 |
InChI-Schlüssel |
NYNLLEJCTAGROE-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(CCCCO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


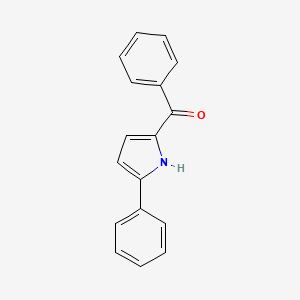
![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)
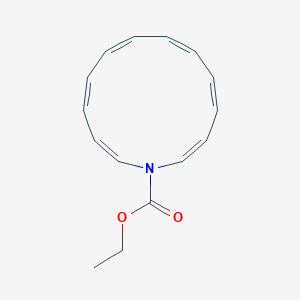

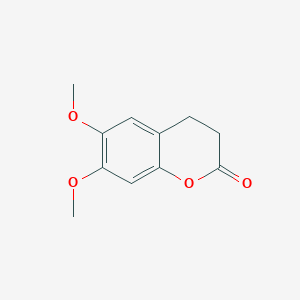


![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14635203.png)
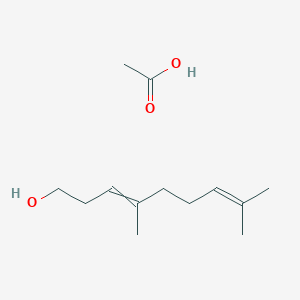
![1H-Pyrrolo[3,2,1-IJ]quinazoline](/img/structure/B14635215.png)
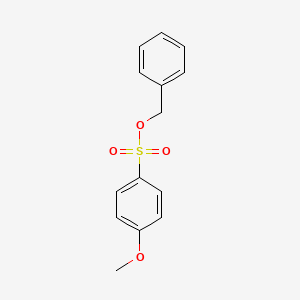
![N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635232.png)
